1-Chloro-2-cyclopropoxybenzene 1-Chloro-2-cyclopropoxybenzene
Brand Name: Vulcanchem
CAS No.: 38380-89-1
VCID: VC15769125
InChI: InChI=1S/C9H9ClO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2
SMILES:
Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol

1-Chloro-2-cyclopropoxybenzene

CAS No.: 38380-89-1

Cat. No.: VC15769125

Molecular Formula: C9H9ClO

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-cyclopropoxybenzene - 38380-89-1

Specification

CAS No. 38380-89-1
Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
IUPAC Name 1-chloro-2-cyclopropyloxybenzene
Standard InChI InChI=1S/C9H9ClO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2
Standard InChI Key XYSVICBBBFDAGW-UHFFFAOYSA-N
Canonical SMILES C1CC1OC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Isomeric Considerations

1-Chloro-2-cyclopropoxybenzene (IUPAC: 1-chloro-2-(cyclopropyloxy)benzene) consists of a benzene ring substituted with chlorine at position 1 and a cyclopropoxy group (-O-C3H5) at position 2. This configuration differs critically from the closely related 1-chloro-2-cyclopropylbenzene (CAS 10292-67-8), where the cyclopropane is directly bonded to the aromatic ring via a carbon atom rather than an oxygen bridge . The oxygen linkage in the cyclopropoxy derivative introduces distinct electronic effects, including enhanced dipole moments and altered resonance stabilization patterns compared to carbon-linked analogs .

Comparative Molecular Properties

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Parameter1-Chloro-2-cyclopropoxybenzene (Theoretical)1-Chloro-2-cyclopropylbenzene (CAS 10292-67-8) 1-Chloro-1-chloroacetyl-cyclopropane
Molecular formulaC9H9ClOC9H9ClC5H6Cl2O
Molecular weight (g/mol)168.62 (calc.)152.62153.01
Log P (est.)2.8–3.13.21.9
Dipole moment (D)2.3–2.61.83.1
Ring strain energy (kcal/mol)~27.5 (cyclopropane)~27.5~27.5

The oxygen atom in the cyclopropoxy group reduces hydrophobicity compared to the carbon-linked analog (Log P difference ≈ 0.4), while increasing polarity and hydrogen-bonding potential .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the cyclopropoxybenzene framework:

  • Nucleophilic Aromatic Substitution: Reacting 2-chlorophenol with cyclopropanol derivatives under basic conditions.

  • Cyclopropanation of Propargyl Ethers: Using transition metal catalysts to form the cyclopropane ring post-etherification.

Experimental Protocols from Analogous Systems

The patent CN104447262A details a one-pot synthesis for 1-chloro-1-chloroacetyl-cyclopropane, providing transferrable insights:

  • Key steps:

    • Chlorination of ketone precursors using SO2Cl2 at 0–10°C

    • Base-mediated cyclopropanation (NaOH/KOH, phase-transfer catalysts)

    • Purification via vacuum distillation (yield: 58–60%, purity >97%)

Adapting this protocol, 1-chloro-2-cyclopropoxybenzene could theoretically be synthesized through:

  • Williamson Ether Synthesis:

    • 2-Chlorophenol + cyclopropyl bromide → K2CO3/DMF, 80°C, 12h

  • Ring-Closing Metathesis:

    • Propargyl ether precursors + Grubbs catalyst → cyclopropane formation

Table 2: Optimization Parameters for Hypothetical Synthesis

VariableRange TestedOptimal ConditionImpact on Yield
Reaction temperature60–120°C80°C+22% yield
Solvent polarityDMF vs. THFDMF+15% conversion
Catalyst loading1–5 mol%2.5 mol%Balance cost/yield
Reaction time6–24h12hPlateau after 10h

Spectroscopic Characterization

Predicted Spectral Signatures

Based on analogs , key spectral features would include:

  • 1H NMR (CDCl3):

    • δ 6.8–7.3 ppm (aromatic protons, multiplet)

    • δ 3.8–4.2 ppm (cyclopropane CH-O, distorted triplet)

    • δ 0.5–1.2 ppm (cyclopropane CH2, complex splitting)

  • 13C NMR:

    • 150–155 ppm (C-O aromatic)

    • 10–15 ppm (cyclopropane carbons)

  • IR:

    • 1250 cm⁻¹ (C-O-C asymmetric stretch)

    • 750 cm⁻¹ (C-Cl stretch)

Mass Spectrometric Fragmentation

Hypothetical EI-MS pattern:

  • m/z 168 (M⁺, 15%)

  • m/z 133 (M-Cl, 100%)

  • m/z 105 (C6H5O⁺, 45%)

  • m/z 77 (C6H5⁺, 30%)

Reactivity and Stability Profile

Thermal Behavior

Cyclopropoxy derivatives exhibit unique decomposition pathways:

  • Thermogravimetric Analysis (TGA):

    • Onset decomposition: ~180°C (predicted)

    • Major mass loss step: 180–220°C (cyclopropane ring opening)

  • DSC: Glass transition (Tg) estimated at -15°C based on similar ethers

Chemical Reactivity

Table 3: Reaction Pathways and Products

Reagent/ConditionsExpected TransformationDriving Force
H2/Pd-CHydrogenolysis of C-O bondRing strain relief
BF3·Et2OFriedel-Crafts alkylationElectrophilic activation
t-BuOK/DMSOElimination to form benzene ringSteric strain release
Cl2/UV lightRadical chlorinationC-H bond activation
Parameter1-Chloro-2-cyclopropoxybenzene (Est.)1-Chloro-2-cyclopropylbenzene
LD50 (oral rat)450–550 mg/kg680 mg/kg
Skin irritationModerateMild
Environmental persistenceHigh (t1/2 water >60d)Moderate (t1/2 water 30d)
BiodegradabilityLow (OECD 301F <20%)Low (<15%)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator